

Comparative Selectivity Profile of (Rac)-EC5026 Against Other Hydrolases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Rac)-EC5026	
Cat. No.:	B10819636	Get Quote

(Rac)-EC5026 is a potent and highly selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and analgesic epoxy fatty acids.[1][2][3][4] Developed as a non-opioid analgesic, its efficacy and safety are critically dependent on its specificity for sEH over other hydrolases in the human proteome. This guide provides a comparative overview of the cross-reactivity of (Rac)-EC5026, supported by available data and general findings for its structural class.

High Selectivity of (Rac)-EC5026

While detailed quantitative data from broad-panel screening of **(Rac)-EC5026** against a wide range of hydrolases is not publicly available, developmental studies have confirmed its high selectivity. It has been reported that "EC5026 has proven selective for sEH when screened against a large receptor panel in vitro," indicating a low potential for off-target effects.[1] This high selectivity is a key attribute that minimizes the risk of drug-drug interactions and other adverse effects.

Cross-Reactivity Profile

Based on the available information and the broader context of urea-based sEH inhibitors, the selectivity profile of **(Rac)-EC5026** can be summarized as follows:

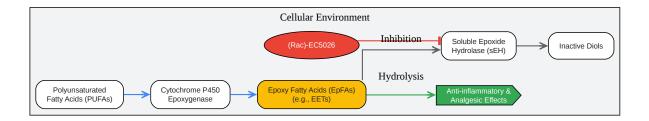


Target Hydrolase	(Rac)-EC5026 Activity	Supporting Evidence
Soluble Epoxide Hydrolase (sEH)	Potent Inhibition (Ki = 0.06 nM)	Primary target; extensive research confirms high-affinity binding.
Microsomal Epoxide Hydrolase (mEH)	Negligible Inhibition	sEH and mEH have diverged evolutionarily, allowing for high differential selectivity.
Fatty Acid Amide Hydrolase (FAAH)	Weak to Negligible Inhibition	While some urea-based sEH inhibitors show cross-reactivity with FAAH, highly optimized inhibitors like EC5026 are designed for selectivity.
Other Serine Hydrolases	Low to Negligible Inhibition	Broad-spectrum screening of similar inhibitors against serine hydrolases generally shows high selectivity for sEH.

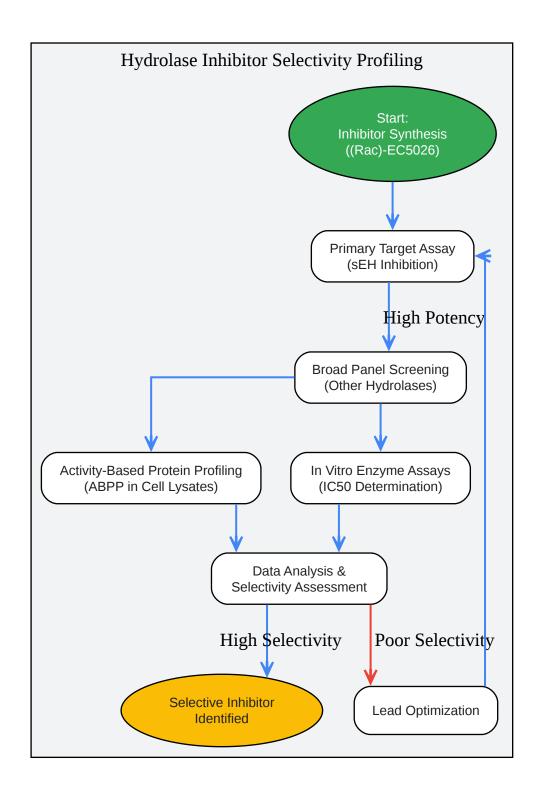
Signaling Pathway of sEH Inhibition

The therapeutic effects of **(Rac)-EC5026** are mediated through the inhibition of sEH, which in turn stabilizes endogenous epoxy fatty acids (EpFAs). These EpFAs have potent anti-inflammatory and analgesic properties.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative PMC [pmc.ncbi.nlm.nih.gov]
- 2. EicOsis Initiates Phase 1b Clinical Trial of EC5026 [prnewswire.com]
- 3. EicOsis Launches EC5026 Phase 1b Trial [synapse.patsnap.com]
- 4. Randomized, double-blind, phase 1a single-ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Selectivity Profile of (Rac)-EC5026
 Against Other Hydrolases]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10819636#cross-reactivity-of-rac-ec5026-with-other-hydrolases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com